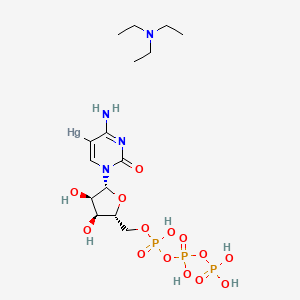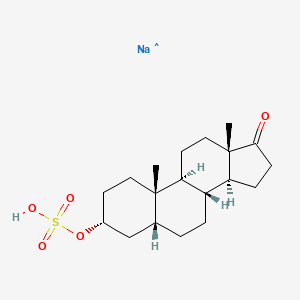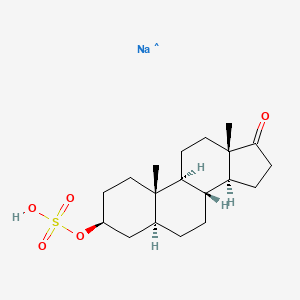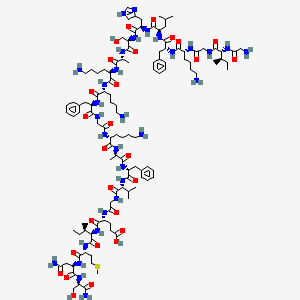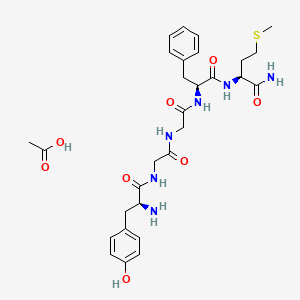![molecular formula C36H40BF4N3O2RuS B1511451 [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate](/img/structure/B1511451.png)
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: is a complex organometallic compound It features a ruthenium center coordinated to a p-cymene ligand, a pyridine ligand, and a chiral amine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97% typically involves the following steps:
Ligand Preparation: The chiral amine ligand, (1R,2R)-2-amino-1,2-diphenylethylamine, is synthesized through a series of chiral resolution and amination reactions.
Complex Formation: The ruthenium precursor, such as ruthenium(II) chloride, is reacted with p-cymene in the presence of a suitable base to form the p-cymene-ruthenium complex.
Ligand Exchange: The chiral amine ligand and pyridine are introduced to the p-cymene-ruthenium complex under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity of 97%.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while reduction reactions may produce reduced ruthenium complexes.
Scientific Research Applications
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules and disrupt cellular processes.
Medicine: Research is ongoing to investigate its use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97% involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium center can coordinate to these targets, leading to the disruption of their normal functions. This can result in the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
[(η6-p-cymene)RuCl2]2: A similar ruthenium complex with p-cymene and chloride ligands.
[(η6-p-cymene)Ru(bipy)Cl]PF6: A ruthenium complex with p-cymene, bipyridine, and chloride ligands.
[(η6-p-cymene)Ru(phen)Cl]PF6: A ruthenium complex with p-cymene, phenanthroline, and chloride ligands.
Uniqueness
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: is unique due to its chiral amine ligand, which imparts specific stereochemical properties. This chiral center can influence the compound’s reactivity and selectivity in catalytic and biological applications, making it distinct from other similar ruthenium complexes.
Properties
Molecular Formula |
C36H40BF4N3O2RuS |
|---|---|
Molecular Weight |
766.7 g/mol |
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H21N2O2S.C10H14.C5H5N.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;2-1(3,4)5;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1-5H;;/q-1;;;-1;+2/t20-,21-;;;;/m1..../s1 |
InChI Key |
JXYHWMWYOCFNBE-ZPVXIRCVSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.C1=CC=NC=C1.[Ru+2] |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.C1=CC=NC=C1.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


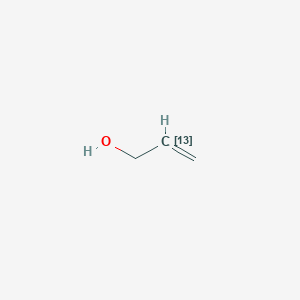
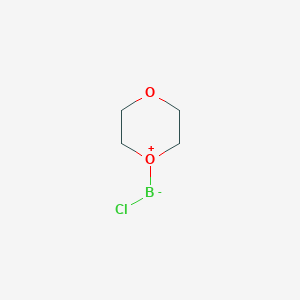
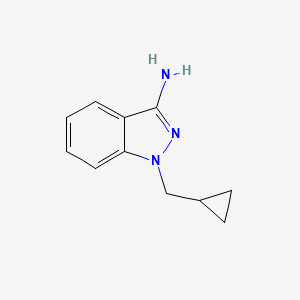
![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)
